molecular formula C15H14O2 B14304319 2-Propanone, 1-(1-acetyl-2-naphthalenyl)- CAS No. 113279-93-9

2-Propanone, 1-(1-acetyl-2-naphthalenyl)-

Katalognummer: B14304319
CAS-Nummer: 113279-93-9
Molekulargewicht: 226.27 g/mol
InChI-Schlüssel: BXIZKAIFERLBCG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Propanone, 1-(1-acetyl-2-naphthalenyl)-, also known as 1-(1-acetylnaphthalen-2-yl)propan-2-one, is an organic compound with the molecular formula C15H14O2. This compound is characterized by the presence of a naphthalene ring substituted with an acetyl group and a propanone moiety. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propanone, 1-(1-acetyl-2-naphthalenyl)- typically involves the Friedel-Crafts acylation reaction. This reaction uses acetyl chloride and 2-acetylnaphthalene as starting materials, with aluminum chloride (AlCl3) as a catalyst. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst. The general reaction scheme is as follows:

[ \text{C10H7COCH3} + \text{CH3COCl} \xrightarrow{\text{AlCl3}} \text{C15H14O2} ]

Industrial Production Methods

In industrial settings, the production of 2-Propanone, 1-(1-acetyl-2-naphthalenyl)- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial production.

Analyse Chemischer Reaktionen

Types of Reactions

2-Propanone, 1-(1-acetyl-2-naphthalenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

2-Propanone, 1-(1-acetyl-2-naphthalenyl)- is utilized in various scientific research fields:

    Chemistry: Used as an intermediate in organic synthesis and as a starting material for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-Propanone, 1-(1-acetyl-2-naphthalenyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in various chemical reactions, facilitating the formation of covalent bonds with nucleophiles. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-(naphthalen-1-yl)propan-2-one
  • 2-Propanone, 1-(2-naphthalenyl)-
  • 2-Propanone, 1-(acetyloxy)-

Uniqueness

2-Propanone, 1-(1-acetyl-2-naphthalenyl)- is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and biological properties

Eigenschaften

CAS-Nummer

113279-93-9

Molekularformel

C15H14O2

Molekulargewicht

226.27 g/mol

IUPAC-Name

1-(1-acetylnaphthalen-2-yl)propan-2-one

InChI

InChI=1S/C15H14O2/c1-10(16)9-13-8-7-12-5-3-4-6-14(12)15(13)11(2)17/h3-8H,9H2,1-2H3

InChI-Schlüssel

BXIZKAIFERLBCG-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)CC1=C(C2=CC=CC=C2C=C1)C(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.